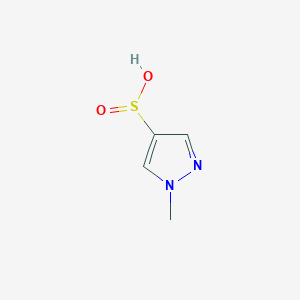
1-Methyl-1H-pyrazole-4-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s structure consists of a pyrazole ring with a methyl group at the 1-position and a sulfinic acid group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-sulfinic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of 1-Methyl-1H-pyrazole-4-sulfinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfinic acid group, which can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid include oxidizing agents like bromine and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products: The major products formed from reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce sulfides.
Applications De Recherche Scientifique
1-Methyl-1H-pyrazole-4-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound is also used in industrial applications, such as the production of agrochemicals and coordination compounds .
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-pyrazole-4-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-sulfinic acid can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles. These compounds share similar structural features but differ in their chemical reactivity and biological activities . For example, indazoles are benzo-fused pyrazoles with significant pharmacological activities, while pyrazolines are reduced forms of pyrazoles with distinct properties .
List of Similar Compounds:- 1-Methyl-1H-pyrazole-4-sulfonic acid
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- Pyrazolo[1,5-a]pyrimidine
- Indazole
Propriétés
Formule moléculaire |
C4H6N2O2S |
|---|---|
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
1-methylpyrazole-4-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-6-3-4(2-5-6)9(7)8/h2-3H,1H3,(H,7,8) |
Clé InChI |
RFISORAXUJCRFW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


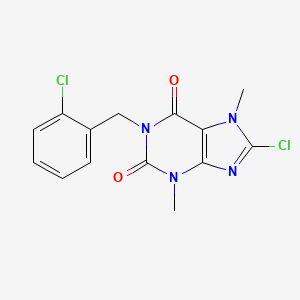
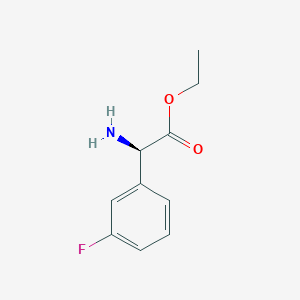
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
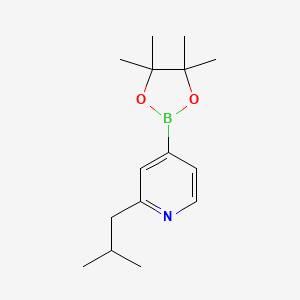
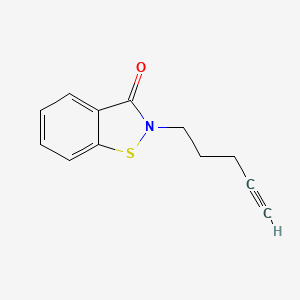
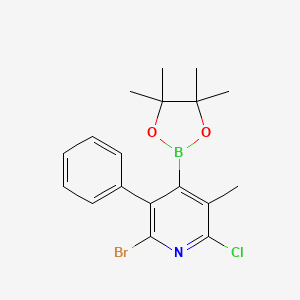
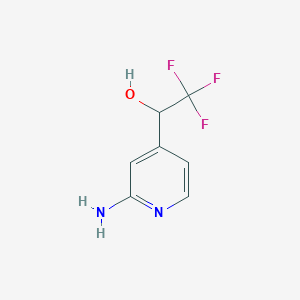
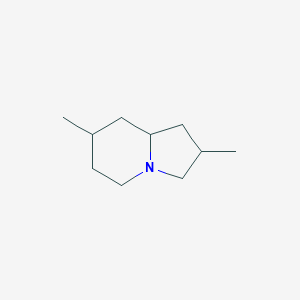
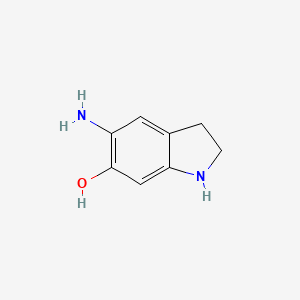
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
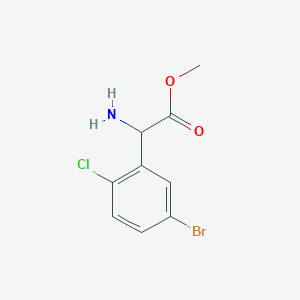
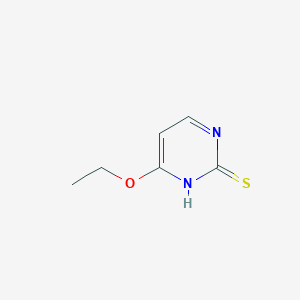
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)
